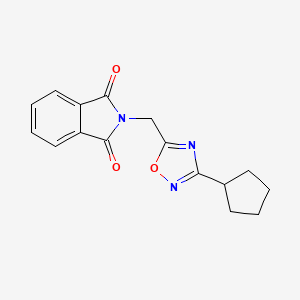

2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-15-11-7-3-4-8-12(11)16(21)19(15)9-13-17-14(18-22-13)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICAZOSYCOMPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole core have been reported to interact with various targets such as ampa receptors, p38α mitogen-activated protein kinase (MAPK), and acetylcholinesterase.

Mode of Action

Similar compounds have been reported to act as selective inhibitors or agonists at their target sites. They interact with their targets and induce changes that can affect the function of the target proteins.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may influence pathways related to neurotransmission (via ampa receptors), inflammation and cellular stress responses (via p38α MAPK), and neurotransmitter degradation (via acetylcholinesterase).

Biological Activity

2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an isoindoline core linked to a cyclopentyl-substituted oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 267.32 g/mol. The unique structural components contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives, including 2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, in targeting various cancer cell lines.

- In Vitro Studies : The compound exhibits significant cytotoxicity against A549 lung adenocarcinoma cells. An MTT assay revealed IC50 values indicating effective inhibition of cell viability:

- In Vivo Studies : In xenograft models using nude mice implanted with A549 cells, treatment with the compound resulted in reduced tumor sizes compared to control groups. The study monitored tumor growth and survival rates over a 60-day period .

Structure-Activity Relationships (SAR)

The biological activity of isoindoline derivatives is heavily influenced by their structural components. Modifications at the nitrogen atom and the substituents on the oxadiazole ring play crucial roles in enhancing anticancer efficacy.

| Compound | Structure | IC50 (μM) A549 | IC50 (μM) HeLa |

|---|---|---|---|

| Compound 3 | N-benzylisoindole derivative | 116.26 | 140.60 |

| Compound 4 | N-benzylisoindole derivative | 114.25 | 148.59 |

This table illustrates the comparative efficacy of different derivatives against cancer cell lines, emphasizing the importance of specific functional groups for biological activity .

The proposed mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival. Isoindoline derivatives have been shown to act as tyrosine kinase inhibitors, disrupting cancer cell signaling networks and leading to increased apoptosis .

Safety and Toxicological Profile

Toxicological assessments conducted in animal models revealed manageable toxicity levels at therapeutic doses. Histopathological evaluations indicated no significant adverse effects on vital organs following administration of the compound over extended periods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione (CAS: 1809468-61-8, molecular formula: C₁₇H₁₉N₃O₅S, molar mass: 377.4 g/mol) .

Physicochemical Properties

*Estimated molecular formula for the cyclopentyl derivative: C₁₇H₁₇N₃O₃ (based on structural similarity).

Spectral and Analytical Data

- IR Spectroscopy : All compounds show characteristic isoindoline-1,3-dione carbonyl stretches (~1700–1785 cm⁻¹). The cyclopentyl derivative may exhibit C–O stretches from the oxadiazole ring (~1200–1250 cm⁻¹) .

- NMR: Cyclopentyl protons (δ ~1.5–2.5 ppm) and isoindoline aromatic protons (δ ~7.5–8.1 ppm) are diagnostic. The methylsulfonylpropyl derivative shows distinct sulfonyl proton signals (δ ~3.0–3.5 ppm) .

Research Findings

Substituent Effects on Lipophilicity :

- The cyclopentyl group increases logP compared to isopropyl, favoring blood-brain barrier penetration in drug design.

- Methylsulfonylpropyl derivatives exhibit balanced lipophilicity and polarity due to the sulfonyl group, enhancing solubility .

Steric and Electronic Influences :

- Bulkier cyclopentyl groups may hinder enzymatic degradation, improving metabolic stability.

- Isopropyl derivatives, with smaller substituents, show higher reactivity in nucleophilic substitution reactions .

Potential Applications: Isoindoline-1,3-dione derivatives are explored as kinase inhibitors and antimicrobial agents. The oxadiazole ring’s electron-deficient nature facilitates interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors under reflux conditions. For example, analogous oxadiazole derivatives are synthesized via condensation of acylhydrazides with nitriles or via cyclization of thiosemicarbazides using acetic acid and sodium acetate as catalysts (as seen in isoindoline-1,3-dione derivatives) . Optimization may involve adjusting reaction time (3–5 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., 0.1–0.11 mol equivalents) to improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1700–1750 cm⁻¹ for isoindoline-dione). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves cyclopentyl protons (δ 1.5–2.5 ppm) and oxadiazole methylene groups (δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₇H₁₈N₃O₃, exact mass ~324.13 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–12) at elevated temperatures (40–80°C). Monitor degradation via HPLC or UV-Vis spectroscopy, with degradation kinetics modeled using Arrhenius equations. Evidence from analogous compounds suggests isoindoline-dione derivatives are prone to hydrolysis under alkaline conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in acetylcholinesterase inhibition (as seen in isoindoline-dione analogs) may arise from differences in assay pH, substrate concentration, or enzyme source. Statistical tools like Bland-Altman analysis can quantify systematic biases .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity and binding interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) into target proteins (e.g., cyclooxygenase-2) evaluates binding affinity. Validate predictions with experimental IC₅₀ values and mutagenesis studies .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Follow methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Laboratory phase : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.

- Field phase : Use randomized block designs with split plots to assess bioaccumulation in model organisms (e.g., Daphnia magna) .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results between in vitro and in vivo models?

- Methodological Answer : In vitro-in vivo extrapolation (IVIVE) requires accounting for metabolic differences (e.g., hepatic clearance via cytochrome P450). Use physiologically based pharmacokinetic (PBPK) modeling to adjust for protein binding and tissue distribution. For example, isoindoline-dione derivatives may show reduced efficacy in vivo due to plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.